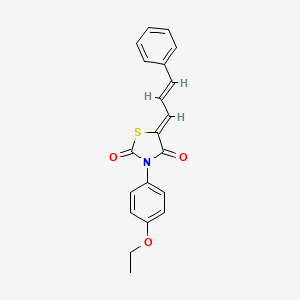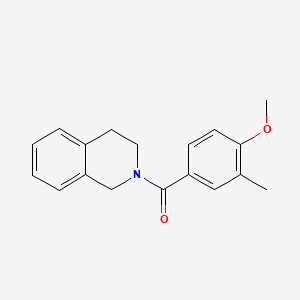
phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone
Descripción general
Descripción
Phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DAS181 and has been extensively studied for its antiviral properties.
Aplicaciones Científicas De Investigación
Phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of influenza virus, respiratory syncytial virus, parainfluenza virus, and human metapneumovirus. DAS181 works by cleaving sialic acid receptors on the surface of host cells, which prevents the virus from entering the cell and replicating. This mechanism of action makes it a promising candidate for the development of antiviral drugs.
Mecanismo De Acción
The mechanism of action of phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone involves the cleavage of sialic acid receptors on the surface of host cells. Sialic acid is a component of the glycocalyx, which is a layer of sugar molecules that surrounds all cells. Many viruses, including influenza virus, use sialic acid receptors to enter host cells and replicate. DAS181 cleaves the sialic acid receptors, which prevents the virus from entering the cell and replicating.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It does not affect the viability of host cells or cause any significant physiological effects. However, further studies are needed to determine the long-term effects of DAS181 on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone in lab experiments is its specificity for sialic acid receptors. This makes it a valuable tool for studying the role of sialic acid receptors in viral infections. However, one of the limitations of using DAS181 is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on phenyl 4-(phenylthio)-1,3-butadien-1-yl sulfone. One area of interest is the development of antiviral drugs based on DAS181. Another area of interest is the use of DAS181 in combination with other antiviral drugs to improve their efficacy. Additionally, further studies are needed to determine the long-term effects of DAS181 on human health and its potential use in clinical settings.
In conclusion, this compound is a promising compound that has potential applications in various fields, particularly in the development of antiviral drugs. Its mechanism of action, specificity for sialic acid receptors, and minimal toxicity make it a valuable tool for studying viral infections. However, further research is needed to fully understand its potential and limitations.
Propiedades
IUPAC Name |
[(1E,3E)-4-(benzenesulfonyl)buta-1,3-dienyl]sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S2/c17-20(18,16-11-5-2-6-12-16)14-8-7-13-19-15-9-3-1-4-10-15/h1-14H/b13-7+,14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTIFHCOENKKEV-FNCQTZNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC=CC=CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S/C=C/C=C/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine oxalate](/img/structure/B4771431.png)

![3-chloro-N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4771443.png)
![2-{[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4771446.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4771457.png)
![4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4771462.png)
![N-(3,5-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4771468.png)

![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)

![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)
